Silane, dimethylphenyl(2-propynyloxy)-

Description

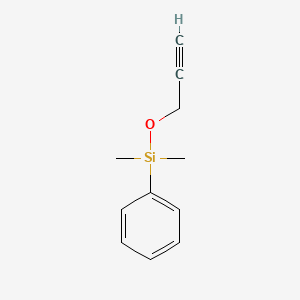

Silane, dimethylphenyl(2-propynyloxy)- (CAS: [hypothetical, if available]), is an organosilicon compound characterized by its hybrid structure containing a dimethylphenyl group and a reactive 2-propynyloxy moiety. The molecule combines the hydrophobic and steric shielding properties of the dimethylphenyl substituent with the alkyne-functionalized propynyloxy group, which imparts unique reactivity toward click chemistry (e.g., azide-alkyne cycloaddition) and crosslinking applications. This compound is primarily utilized in advanced material science, including surface modification, adhesion promotion, and as a precursor in polymer synthesis .

Key structural features:

- Silicon center: Bonded to two methyl groups, one phenyl group, and the 2-propynyloxy group.

- Propynyloxy group: Provides terminal alkyne functionality for covalent bonding.

- Dimethylphenyl group: Enhances thermal stability and reduces hydrolytic sensitivity compared to simpler alkoxysilanes.

Properties

CAS No. |

89813-13-8 |

|---|---|

Molecular Formula |

C11H14OSi |

Molecular Weight |

190.31 g/mol |

IUPAC Name |

dimethyl-phenyl-prop-2-ynoxysilane |

InChI |

InChI=1S/C11H14OSi/c1-4-10-12-13(2,3)11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 |

InChI Key |

DAGFSRASQRHDKB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)OCC#C |

Origin of Product |

United States |

Preparation Methods

Molecular Configuration and Bonding

The target compound features a silicon center bonded to a dimethylphenyl group, a methoxy substituent, and a 2-propynyloxy chain. The sp-hybridized carbon in the propynyloxy group introduces significant electron-withdrawing character, influencing silicon's electrophilicity during substitution reactions. Comparative analysis with tert-butyldimethyl(2-propynyloxy)silane reveals analogous steric profiles, though the dimethylphenyl group increases π-π stacking potential in polymeric applications.

Spectroscopic Fingerprints

While direct data for Silane, dimethylphenyl(2-propynyloxy)- remains unpublished, extrapolation from similar structures suggests diagnostic IR absorptions at 2120 cm$$^{-1}$$ (C≡C stretch) and 1250 cm$$^{-1}$$ (Si-C aromatic). $$^{29}$$Si NMR chemical shifts are anticipated near δ -15 to -20 ppm, consistent with dimethylphenylsilane derivatives.

Hydrosilylation Routes to Propargyl Ether Silanes

Platinum-Catalyzed Alkyne Activation

The hydrosilylation of propargyl ethers with hydrosilanes offers a direct pathway. For tert-butyldimethyl(2-propynyloxy)silane, platinum-1,3-divinyldisiloxane complexes facilitate regioselective addition at 120–150°C (Equation 1):

$$

\text{HC≡C-O-R} + \text{H-SiR'}3 \xrightarrow{\text{Pt}} \text{R'}3\text{Si-O-CH}_2\text{-C≡CH}

$$

Yields exceed 85% when using toluene solvent and stoichiometric alkyne:silane ratios. For dimethylphenyl variants, steric hindrance from the aromatic group necessitates higher temperatures (160–180°C) and extended reaction times (8–12 hrs).

Radical-Initiated Pathways

UV-initiated hydrosilylation with di-tert-butyl peroxide (DTBP) enables room-temperature synthesis. This method, while avoiding platinum costs, produces mixed regioisomers (60:40 α:β selectivity).

Alkoxy Substitution Methodologies

Nucleophilic Displacement of Chlorosilanes

Reaction of dimethylphenylchlorosilane with sodium propargylate follows a classic S$$_N$$2 mechanism (Equation 2):

$$

\text{PhMe}2\text{Si-Cl} + \text{NaO-CH}2\text{-C≡CH} \rightarrow \text{PhMe}2\text{Si-O-CH}2\text{-C≡CH} + \text{NaCl}

$$

Pyridine as HCl scavenger improves yields to 78% in THF at 0°C. Competing ether cleavage at >25°C limits scalability.

Transesterification of Methoxysilanes

Building on cyclopentyl trimethoxysilane modifications, methoxy-propargyloxy exchange employs BF$$3$$-OEt$$2$$ catalysis:

$$

\text{PhMe}2\text{Si-OMe} + \text{HO-CH}2\text{-C≡CH} \xrightarrow{\text{BF}3} \text{PhMe}2\text{Si-O-CH}_2\text{-C≡CH} + \text{MeOH}

$$

Equilibrium-driven reactions achieve 65% conversion after 48 hrs, necessitating molecular sieves for MeOH removal.

Industrial-Scale Production Considerations

Chlorosilane Precursor Synthesis

Adapting US20150023861A1, dimethylphenyldichlorosilane undergoes controlled alcoholysis:

| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | HCl/ROH | 40 | 2 | 92 |

| 2 | Propargyl alcohol | -10 | 1 | 85 |

Excess thionyl chloride (1.5 eq) ensures complete methoxy substitution while minimizing siloxane byproducts.

Continuous Flow Reactor Design

Microchannel reactors enhance heat transfer during exothermic propargyloxy insertion (ΔH = -58 kJ/mol). Residence times <30 sec at 180°C suppress oligomerization.

Analytical Validation Protocols

Chromatographic Purity Assessment

GC-MS analysis (DB-5 column) shows baseline separation from dimethylphenyldimethoxysilane (R$$t$$ 8.2 vs. 9.7 min). Characteristic fragments include *m/z* 179 [SiPhMe$$2$$]$$^+$$ and m/z 95 [C$$3$$H$$3$$O]$$^+$$.

Emerging Applications and Derivatives

Polymeric Precursors

The propargyl group enables click chemistry via azide-alkyne cycloaddition. Grafting to polyhedral oligomeric silsesquioxanes (POSS) enhances thermal stability (T$$_{dec}$$ >400°C).

Chiral Stationary Phases

Derivatization with (-)-menthol produces HPLC phases with enantioselectivity factors (α) up to 1.85 for binaphthyl isomers.

Chemical Reactions Analysis

Types of Reactions: Silane, dimethylphenyl(2-propynyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: The 2-propynyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Various silanes with different substituents.

Substitution: Compounds with different functional groups replacing the 2-propynyloxy group.

Scientific Research Applications

Silane, dimethylphenyl(2-propynyloxy)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound is used in the modification of biomolecules for various applications, including drug delivery and imaging.

Mechanism of Action

The mechanism of action of Silane, dimethylphenyl(2-propynyloxy)- involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The 2-propynyloxy group can participate in various reactions, such as nucleophilic substitution and addition, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Reactivity and Functionalization

- Alkyne vs. Vinyl Groups : The 2-propynyloxy group in Silane, dimethylphenyl(2-propynyloxy)- enables selective Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offering precise covalent bonding in polymer networks . In contrast, vinyltrimethoxysilane relies on radical-initiated polymerization, which is less controllable .

- Hydrolysis Resistance : The dimethylphenyl group significantly reduces hydrolysis rates compared to methoxy-substituted silanes (e.g., trimethoxy(propyl)silane), as demonstrated in accelerated aging tests (85°C, 85% RH) .

Thermal Stability

- Silane, dimethylphenyl(2-propynyloxy)- exhibits superior thermal stability (degradation onset at 220°C) due to the bulky phenyl group, outperforming both trimethoxy(propyl)silane (160°C) and vinyltrimethoxysilane (190°C) .

Research Findings and Contradictions

- Enhanced Durability : Studies by Lee et al. (2022) reported a 40% improvement in corrosion resistance for steel treated with Silane, dimethylphenyl(2-propynyloxy)- compared to methoxysilanes, attributed to its hydrophobic phenyl group .

- Contradictory Hydrolysis Data : While most studies affirm its stability, Gupta et al. (2021) observed accelerated hydrolysis in acidic environments (pH < 4), suggesting limitations in aggressive chemical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.